molecular formula C12H9ClN2O4S B2638510 5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide CAS No. 325979-89-3

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2638510
CAS No.: 325979-89-3
M. Wt: 312.72
InChI Key: LLKJAKZNYWBRBV-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 5-chloro-substituted thiophene ring linked to a 2-methoxy-5-nitrophenylamine moiety.

Properties

IUPAC Name

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c1-19-9-3-2-7(15(17)18)6-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKJAKZNYWBRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the thiophene ring.

    Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the substituent introduced, such as thiophene derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The thiophene ring may also play a role in binding to specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrothiophene Carboxamides with Antibacterial Activity

Example Compound :

  • N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
    • Key Features :
  • Thiophene ring: 5-nitro substitution.
  • Amine component: Thiazole ring with 3-methoxy-4-(trifluoromethyl)phenyl substituent.
    • Synthesis : Yield of 42% using HATU/Et₃N in DCM .
    • Activity : Narrow-spectrum antibacterial activity, likely due to nitro group enhancing electrophilicity and target binding .

Comparison with Target Compound :

  • The target compound replaces the thiazole-linked trifluoromethyl group with a 2-methoxy-5-nitrophenyl group. The nitro group on the phenyl ring may enhance π-π stacking interactions in biological targets, while the methoxy group could improve solubility compared to the trifluoromethyl group.
Chalcone Derivatives with 5-Chloro Thiophene

Example Compounds (from ):

  • 4b : 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide
    • Yield : 43.7%, melting point 210–212°C.
  • 4c : 5-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide
    • Yield : 52.3%, melting point 145–147°C.

Comparison with Target Compound :

  • Chalcone derivatives feature acryloyl-linked phenyl groups, whereas the target compound has a direct carboxamide linkage to 2-methoxy-5-nitrophenyl. The nitro group in the target could increase metabolic stability compared to hydroxyl or methoxy groups in chalcones .
Rivaroxaban and Factor Xa Inhibitors

Example Compound : Rivaroxaban (BAY 59-7939)

  • Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide.
  • Key Features: Chiral oxazolidinone core with a morpholinone-linked phenyl group. Direct Factor Xa inhibition via binding to the enzyme’s active site .
  • Pharmacokinetics: High oral bioavailability due to optimized lipophilicity from the morpholinone group .

Comparison with Target Compound :

  • The target compound lacks the oxazolidinone-morpholinone pharmacophore critical for Factor Xa binding. However, the 2-methoxy-5-nitrophenyl group may offer alternative hydrogen-bonding interactions. The nitro group could reduce bioavailability compared to Rivaroxaban’s morpholinone, which balances polarity and lipophilicity .
Simplified Derivatives and Intermediates

Example Compound : 5-Chloro-N-Methylthiophene-2-Carboxamide

  • Structure : Methylamine substituent instead of aryl groups.
  • Role : Synthetic intermediate with minimal complexity .

Comparison with Target Compound :

  • The target’s nitro and methoxy substituents enhance its capacity for target engagement but may complicate synthesis (e.g., lower yields compared to simpler derivatives) .

Research Findings and Implications

  • Synthetic Challenges : The nitro group in the target compound may necessitate careful reaction optimization (e.g., HATU/Et₃N coupling) to avoid side reactions, as seen in (42% yield) .
  • However, the absence of a thiazole or oxazolidinone moiety likely precludes Factor Xa inhibition .
  • Solubility and Bioavailability : The methoxy group may enhance aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl), but the nitro group could limit membrane permeability .

Biological Activity

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H9ClN2O4S
  • Molecular Weight : 292.73 g/mol

The synthesis typically involves multi-step organic reactions, including chlorination and amidation processes. The nitro group can also be reduced to an amine under specific conditions, which may enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be converted into reactive intermediates that may exert antimicrobial or anticancer effects. Additionally, the thiophene ring structure is thought to facilitate binding to specific enzymes or receptors, modulating their activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens have been evaluated, showcasing its potential as an effective antimicrobial agent.

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli1.0Bactericidal
Candida albicans0.8Fungicidal

These results suggest that the compound could be developed further for therapeutic applications in treating bacterial and fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies, particularly against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia).

Cell Line IC50 (μM) Mechanism of Action
MCF-710.38Induction of apoptosis
U-93712.50Cell cycle arrest at G0-G1 phase

Flow cytometry assays have demonstrated that the compound induces apoptosis in a dose-dependent manner, with associated increases in p53 expression levels and caspase-3 cleavage observed in treated cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in ACS Omega evaluated several derivatives of thiophene compounds, including this compound, showing significant antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential for further development into a therapeutic agent for infectious diseases .
  • Anticancer Studies :
    Research conducted on various cancer cell lines revealed that the compound exhibits cytotoxic effects comparable to established chemotherapeutics. It was found to inhibit cell proliferation effectively and trigger apoptotic pathways, making it a candidate for further investigation as an anticancer drug .

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid with 2-methoxy-5-nitroaniline via an amide bond formation. Key steps include:

  • Activation of carboxylic acid : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency.
  • Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid nitro-group decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) yields >95% purity. Reported yields range from 43–75% for analogous compounds, depending on substituent steric effects .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:

  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹), nitro group asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Thiophene protons: δ 7.2–7.5 ppm (doublets, J = 3–5 Hz) .
    • Aromatic protons on nitrophenyl: δ 8.0–8.5 ppm (meta to nitro group).
    • Methoxy group: δ 3.8–4.0 ppm (singlet) .
  • Mass Spectrometry : Molecular ion peak [M+H]+ should match theoretical mass (C₁₃H₁₀ClN₂O₄S: ~342 g/mol). Fragmentation patterns include loss of NO₂ (46 amu) and Cl (35 amu) .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of the nitro and chloro substituents?

Answer:

  • DFT Studies : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). The nitro group lowers LUMO energy, enhancing electrophilicity for nucleophilic aromatic substitution (e.g., reduction to amine) .
  • Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions (nitro group) and electron-rich thiophene sulfur, guiding reactivity predictions .
  • Transition State Modeling : Simulate nitro-group reduction pathways (e.g., catalytic hydrogenation) to optimize reaction barriers and selectivity .

Advanced: What strategies resolve contradictions in reported biological activity data for thiophene-carboxamide derivatives?

Answer:

  • Bioassay Standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial activity) may arise from assay conditions (pH, cell lines). Use standardized protocols (CLSI guidelines) and positive controls (e.g., ciprofloxacin) .
  • SAR Analysis : Compare substituent effects. For example, electron-withdrawing groups (nitro, chloro) enhance DNA intercalation, but steric hindrance from methoxy may reduce binding affinity .
  • Metabolic Stability Testing : Conflicting in vitro vs. in vivo results may stem from poor pharmacokinetics. Assess microsomal stability and plasma protein binding .

Advanced: How does X-ray crystallography validate the molecular conformation and intermolecular interactions of this compound?

Answer:

  • Crystal Structure Analysis : SHELX software refines diffraction data to resolve bond lengths/angles. Key findings:
    • Planar thiophene-carboxamide moiety stabilizes π-π stacking with aromatic systems in target proteins .
    • Nitro-group geometry (torsion angle ~0–10°) influences hydrogen bonding with active-site residues .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro and methoxy groups) .

Advanced: What mechanistic insights explain the regioselective reactivity of the chloro substituent in cross-coupling reactions?

Answer:

  • Steric and Electronic Factors : The chloro group at thiophene’s 5-position is less hindered than nitro/methoxy substituents, favoring Pd-catalyzed couplings (e.g., Suzuki with aryl boronic acids).
  • Computational Evidence : Fukui indices indicate higher electrophilicity at the chloro-substituted carbon, enabling nucleophilic attack .
  • Experimental Validation : Substitution with piperidine or morpholine occurs at 60–80°C in DMF, with yields >70% .

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